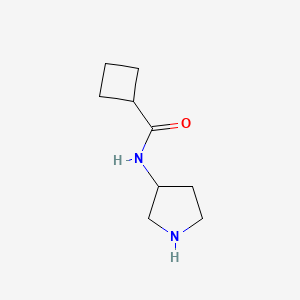
N-(pyrrolidin-3-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyrrolidin-3-yl)cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1154167-85-7 . It has a molecular weight of 168.24 and its IUPAC name is N-(3-pyrrolidinyl)cyclobutanecarboxamide .
Molecular Structure Analysis
The molecular structure of “N-(pyrrolidin-3-yl)cyclobutanecarboxamide” is represented by the InChI code: 1S/C9H16N2O/c12-9(7-2-1-3-7)11-8-4-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) . This indicates that the compound contains a cyclobutanecarboxamide group attached to a pyrrolidin-3-yl group.It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties were not found in the search results.
Safety and Hazards
Orientations Futures
While specific future directions for “N-(pyrrolidin-3-yl)cyclobutanecarboxamide” were not found in the search results, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, it is likely that future research will continue to explore the potential of this and similar compounds in drug discovery .
Propriétés
IUPAC Name |
N-pyrrolidin-3-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-2-1-3-7)11-8-4-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRKVKJJUWSHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

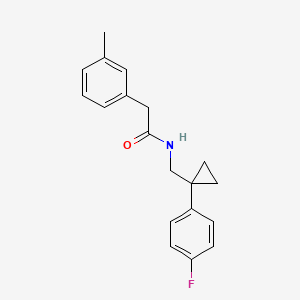
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

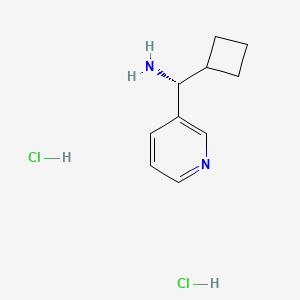

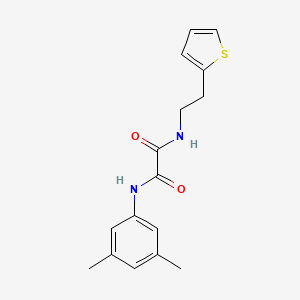
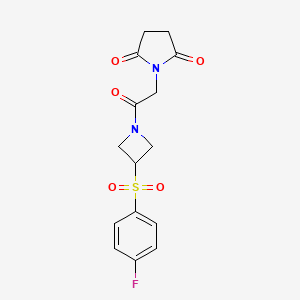
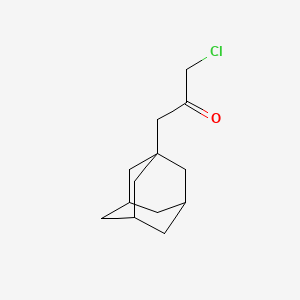
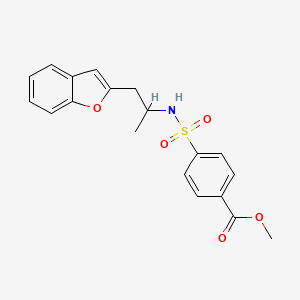
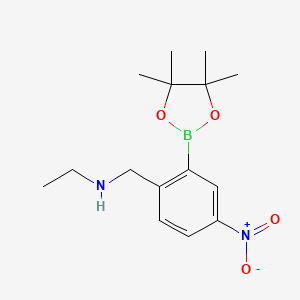
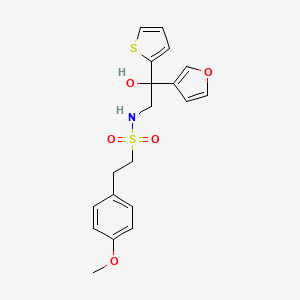
![(3S,4As)-1-oxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2990501.png)
